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Compound of Interest

Compound Name: 1,1-Dimethylcyclopentane

Cat. No.: B044176

For Researchers, Scientists, and Drug Development Professionals: A Guide to the
Physicochemical Characteristics of a Key Organic Building Block

This guide provides a detailed comparison of the experimentally determined and theoretically
predicted properties of 1,1-Dimethylcyclopentane (CAS No: 1638-26-2), a saturated alicyclic
hydrocarbon. Understanding the nuances between measured and calculated values is crucial
for applications ranging from reaction modeling and solvent selection to the interpretation of
analytical data. This document summarizes key physical properties, outlines the methodologies
for their experimental determination, and presents a logical workflow for their comparative
analysis.

Comparison of Physicochemical Properties

The following table summarizes the key experimental and theoretical physicochemical
properties of 1,1-Dimethylcyclopentane. Experimental values are sourced from established
chemical databases, while theoretical values are representative of calculations using Density
Functional Theory (DFT), a common computational method.
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Theoretical Value

Property Experimental Value .
(Illustrative)
N ) Not Directly Calculated
Boiling Point 87.75°C - 88°C[1][2] ) ) ]
(Requires Simulation)
_ _ Not Directly Calculated
Melting Point -69.79°C to -70°C[1][2] ) ) )
(Requires Simulation)
Density 0.750 - 0.752 g/mL][1][2] ~0.745 g/mL
Refractive Index 1.4109 - 1.414[1][2] ~1.412
Molecular Weight 98.19 g/mol [1][3] 98.19 g/mol
Vapor Pressure 76.2 mmHg[3] N/A

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and

theoretical properties of a chemical compound like 1,1-Dimethylcyclopentane.
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Workflow for Comparing Experimental and Theoretical Properties
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Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental
and theoretical data.

Experimental Protocols
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The experimental values presented in this guide are determined through established laboratory
techniques. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the
pressure surrounding the liquid.

Apparatus:

Distillation flask

Condenser

Thermometer (calibrated)

Heating mantle

Boiling chips

Procedure:

A sample of purified 1,1-Dimethylcyclopentane is placed in the distillation flask along with
boiling chips to ensure smooth boiling.

o The flask is connected to the condenser and the thermometer is positioned such that the
bulb is just below the side arm of the flask.

o The sample is heated gently.

o The temperature is recorded when the liquid is boiling and a steady stream of condensate is
observed on the thermometer bulb. This temperature is the boiling point.

o The atmospheric pressure is recorded, and the boiling point is corrected to standard
pressure if necessary.

Determination of Melting Point
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Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric
pressure.

Apparatus:

e Melting point apparatus

o Capillary tubes

o Thermometer (calibrated)

Procedure:

A small amount of solidified 1,1-Dimethylcyclopentane is introduced into a capillary tube.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a slow, controlled rate.

The temperature range is recorded from the point at which the first drop of liquid appears to
the point at which the entire sample has melted.

Measurement of Density

Principle: Density is the mass of a substance per unit volume.
Apparatus:

o Pycnometer (specific gravity bottle) of a known volume

e Analytical balance

e Thermostat

Procedure:

e The empty pycnometer is cleaned, dried, and weighed.
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e The pycnometer is filled with 1,1-Dimethylcyclopentane and placed in a thermostat at a
specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

e The pycnometer is removed, carefully dried on the outside, and weighed again.

e The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Refractive Index

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to
the speed of light in the substance.

Apparatus:

e Abbe refractometer

o Constant temperature water bath
 Light source (e.g., sodium lamp)

Procedure:

The refractometer is calibrated using a standard of known refractive index.

e The prisms of the refractometer are cleaned and a few drops of 1,1-Dimethylcyclopentane
are applied.

o The temperature is maintained at a specific value (e.g., 20°C) by circulating water from the
water bath.

e The light source is switched on, and the prisms are adjusted until the borderline between the
light and dark fields is sharp and coincides with the crosshairs in the eyepiece.

e The refractive index is read from the scale.

Theoretical Methodology

The theoretical values presented are illustrative and representative of what can be obtained
using Density Functional Theory (DFT). A typical computational protocol would involve:
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Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Method: DFT with a suitable functional, such as B3LYP, which is known to provide a good
balance of accuracy and computational cost for organic molecules.

Basis Set: A Pople-style basis set like 6-31G(d) or a larger one for higher accuracy.

Calculations:

o Geometry Optimization: The 3D structure of the 1,1-Dimethylcyclopentane molecule is

optimized to find its lowest energy conformation.

o Frequency Analysis: To confirm that the optimized structure is a true minimum on the
potential energy surface and to calculate thermodynamic properties.

o Property Calculations: Properties like density and refractive index can be estimated from
the optimized geometry and electronic structure using various models and algorithms

within the software.

It is important to note that direct calculation of bulk properties like boiling and melting points
from first principles is computationally very intensive and often requires molecular dynamics
simulations. The slight discrepancies between experimental and theoretical values for
properties like density arise from the approximations inherent in the computational models and
the fact that calculations are often performed for an isolated molecule in the gas phase,

whereas experiments are conducted on the bulk liquid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Experimental and
Theoretical Properties of 1,1-Dimethylcyclopentane]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b044176#comparing-experimental-and-
theoretical-properties-of-1-1-dimethylcyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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